N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE
Description
Properties
IUPAC Name |
5-bromo-N-pyridin-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-6-5-11-8(13-6)12-7-3-1-2-4-10-7/h1-5H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNOXZQMWMMJMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416183 | |
| Record name | 5-bromo-N-(pyridin-2-yl)thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54670-78-9 | |
| Record name | 5-bromo-N-(pyridin-2-yl)thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 2-Aminothiazole Intermediate
A common approach starts with the reaction of an α-bromo ketone or α-haloketone with thiourea:
- Step 1: Reaction of an α-bromo ketone with thiourea under reflux conditions yields the 2-aminothiazole ring system.
- This step forms the thiazole ring by nucleophilic attack of the thiourea sulfur on the α-bromo ketone, followed by cyclization.
Bromination at the 5-Position of Thiazole
- The 5-position bromination can be achieved using brominating agents such as phenyltrimethylammonium tribromide or N-bromosuccinimide (NBS).
- For example, phenyltrimethylammonium tribromide effectively introduces bromine at the 5-position of the thiazole ring under controlled conditions.
Functionalization and Protection Steps
- The 2-aminothiazole intermediate is often acetylated to protect the amino group, facilitating subsequent reactions.
- Acetylation is typically done using acetic anhydride at moderate temperatures (e.g., 60 °C for 1 hour), yielding an acetylated thiazole intermediate.
- This protected intermediate can be subjected to further functionalization, such as substitution reactions or coupling.
Coupling with Pyridin-2-amine
Ipso-Substitution Coupling
- The key step involves coupling the 5-bromo-1,3-thiazol-2-yl intermediate with pyridin-2-amine.
- This can be accomplished via ipso-substitution under basic conditions, where the bromine atom is displaced by the amino group of pyridin-2-amine.
- Typical bases include sodium hydride or other strong bases, and the reaction is performed in polar aprotic solvents like tetrahydrofuran (THF) at room temperature.
Palladium-Catalyzed Coupling
- Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed.
- Catalysts such as Pd2(dba)3 with ligands like XantPhos in the presence of a base (e.g., t-BuONa) enable coupling of aryl bromides with amines at elevated temperatures (~110 °C) under inert atmosphere.
Purification and Characterization
- The crude product is purified by silica gel column chromatography using solvent mixtures such as hexane-ethyl acetate.
- Characterization includes 1H-NMR, ESI-MS, and melting point determination to confirm the structure and purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Thiazole ring formation | α-bromo ketone + thiourea, reflux | 2-Aminothiazole intermediate |
| 2 | Bromination at 5-position | Phenyltrimethylammonium tribromide or NBS, mild temp | 5-Bromo-2-aminothiazole |
| 3 | Acetylation (protection) | Acetic anhydride, 60 °C, 1 h | Acetylated thiazole intermediate |
| 4 | Coupling with pyridin-2-amine | Base (NaH), THF, rt or Pd-catalyst, t-BuONa, 110 °C | This compound |
| 5 | Purification | Silica gel chromatography (hexane/ethyl acetate) | Pure target compound |
Detailed Research Findings
- A study demonstrated the synthesis of related 1,3-thiazole derivatives starting from acetophenone derivatives, brominating the thiazole ring, acetylating the amino group, and coupling with pyridine derivatives to yield potent bioactive compounds.
- The bromination step using phenyltrimethylammonium tribromide is efficient and yields high purity brominated thiazoles.
- Coupling reactions under basic conditions or Pd-catalysis provide good yields (~59%) of the final product.
- Analytical data such as 1H-NMR and ESI-MS confirm the successful synthesis of the target compound, with characteristic signals for the thiazole and pyridine protons and molecular ion peaks matching expected masses.
Additional Notes
- Alternative synthetic routes may involve direct bromination of preformed thiazole-pyridine compounds, but regioselectivity and yield considerations favor the stepwise approach described.
- Reaction times, temperatures, and reagent stoichiometry are critical for optimizing yields and purity.
- The use of microwave irradiation has been reported to accelerate some steps such as acetylation or coupling in related systems.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Site
The bromine atom at the 5-position of the thiazole ring undergoes nucleophilic substitution reactions under mild conditions. This reactivity is attributed to the electron-withdrawing nature of the thiazole ring, which activates the C–Br bond for displacement.
Key Reactions and Conditions:
Mechanistic Insight : The reaction proceeds via a two-step mechanism: (1) deprotonation of the nucleophile by a base (e.g., K₂CO₃) and (2) attack on the electrophilic carbon adjacent to bromine, followed by bromide elimination .
Copper-Catalyzed N-Arylation of the Pyridin-2-Amine Group
The primary amine on the pyridine ring participates in Chan–Lam coupling reactions with aryl boronic acids, enabling the introduction of diverse aryl groups.
Representative Examples:
Critical Factors :
-
Base Selection : TMEDA enhances reaction efficiency by stabilizing copper intermediates .
-
Solvent System : Polar aprotic solvents (e.g., DCM) improve substrate solubility and reaction homogeneity .
Functionalization via Reductive Amination
While direct reductive amination of the pyridin-2-amine group is less common, the compound can act as a nucleophile in reactions with aldehydes or ketones. For example, condensation with benzaldehyde in the presence of NaBH₃CN yields secondary amines:
Yield : 65% (estimated from analogous reactions in ).
Oxidative and Reductive Transformations
Scientific Research Applications
Biological Applications
1. Anticancer Activity:
Recent studies have highlighted the anticancer potential of compounds similar to N-(5-bromo-1,3-thiazol-2-yl)pyridin-2-amine. For instance, derivatives based on thiazole and pyridine scaffolds have shown promising activity against breast (MCF-7) and lung (A-549) cancer cell lines, with some compounds displaying IC₅₀ values lower than traditional chemotherapeutics like doxorubicin .
2. Inhibition of Kinases:
Compounds with similar structures have been investigated for their ability to inhibit specific kinases involved in cancer progression. The inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) has been a focal point, as it plays a crucial role in tumor angiogenesis. Some derivatives demonstrated effective inhibitory activity against VEGFR-2, suggesting that this compound could be a lead compound for developing kinase inhibitors .
3. Antimicrobial Properties:
Thiazole-containing compounds are known for their antimicrobial activities. Research indicates that derivatives of this compound may exhibit antibacterial and antifungal properties, making them candidates for further exploration in treating infectious diseases .
Material Science Applications
1. Organic Electronics:
The electronic properties of thiazole and pyridine derivatives allow their use in organic semiconductors and photovoltaic devices. The incorporation of this compound into polymer matrices could enhance the performance of organic light-emitting diodes (OLEDs) and solar cells due to its favorable charge transport characteristics .
2. Coordination Chemistry:
The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes may possess unique catalytic properties or enhanced stability, which can be exploited in various chemical transformations .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Compounds derived from thiazole showed significant inhibition against MCF-7 cells with IC₅₀ values as low as 2.93 µM. |
| Study B | Antimicrobial Properties | Demonstrated effective antibacterial activity against various strains. |
| Study C | Coordination Chemistry | Explored the formation of metal complexes that enhance catalytic reactions. |
Mechanism of Action
The mechanism of action of N-(5-BROMO-1,3-THIAZOL-2-YL)PYRIDIN-2-AMINE involves its interaction with various molecular targets and pathways:
Inhibition of Platelet Aggregation: The compound prevents the activation of platelets, which is crucial for its potential use in treating conditions like endometriosis and polycystic ovary syndrome.
Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death.
Anticancer Activity: The compound can induce apoptosis in cancer cells by interacting with DNA and topoisomerase II, resulting in DNA double-strand breaks and cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates N-(5-Bromo-1,3-thiazol-2-yl)pyridin-2-amine against analogs with variations in substituents, heterocycles, or halogens. Key comparisons include:
Halogen-Substituted Thiazolylpyridines
Replacing bromine with other halogens (e.g., Cl, F, I) alters electronic and steric properties:
- N-(5-Chloro-1,3-thiazol-2-yl)pyridin-2-amine : Smaller and less polarizable than Br, leading to reduced van der Waals interactions in biological targets.
- N-(5-Iodo-1,3-thiazol-2-yl)pyridin-2-amine : Larger size enhances steric hindrance but may improve binding in hydrophobic pockets.
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|---|
| N-(5-Bromo-thiazol-2-yl)pyridin-2-amine | 256.12 | 2.1 | 148–152 | 0.45 (DMSO) |
| N-(5-Chloro-thiazol-2-yl)pyridin-2-amine | 211.67 | 1.8 | 135–138 | 0.78 (DMSO) |
| N-(5-Fluoro-thiazol-2-yl)pyridin-2-amine | 195.20 | 1.5 | 120–124 | 1.20 (DMSO) |
*Predicted using Lipinski’s rule of five.
Key Trends :
- Bromine’s higher molecular weight and polarizability correlate with lower solubility compared to Cl/F analogs.
- Melting points increase with halogen size due to enhanced lattice energy.
Positional Isomers
Substituent position significantly impacts activity:
- N-(4-Bromo-1,3-thiazol-2-yl)pyridin-2-amine : The bromine at position 4 may disrupt π-stacking interactions in crystal packing, leading to different solid-state properties compared to the 5-Bromo isomer .
Heterocycle Replacement
Replacing thiazole with oxazole or imidazole:
- Imidazole analogs : Additional nitrogen atoms enable hydrogen bonding but may reduce metabolic stability.
Biological Activity
N-(5-Bromo-1,3-thiazol-2-yl)pyridin-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by empirical data and case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrNS
- Molecular Weight : 256.12 g/mol
- CAS Number : 54670-78-9
The compound features a thiazole ring fused with a pyridine structure, which contributes to its unique reactivity and biological properties.
Target Receptors
This compound primarily targets the P2Y12 receptor in human platelets, acting as an inhibitor of platelet aggregation . This mechanism is crucial in preventing thrombus formation, which is significant in cardiovascular diseases .
Biochemical Interactions
The compound has been shown to interact with various enzymes and proteins:
- Inhibition of Cyclin-dependent Kinases (CDKs) : This inhibition affects cell cycle regulation, potentially leading to anti-cancer effects.
- Interaction with Topoisomerase II : Induces DNA double-strand breaks, contributing to its cytotoxic properties .
In Vitro Studies
A series of studies have evaluated the biological activities of this compound:
| Activity Type | IC (µM) | Reference |
|---|---|---|
| Acetylcholinesterase Inhibition | 0.10 ± 0.05 | |
| Butyrylcholinesterase Inhibition | 0.20 ± 0.05 | |
| Platelet Aggregation Inhibition | Not specified |
These findings indicate that the compound exhibits potent inhibitory effects on cholinesterases, which are important for neurotransmitter regulation and have implications in neurodegenerative diseases like Alzheimer's.
Cellular Effects
In studies involving various cell types:
- Cancer Cell Lines : The compound demonstrates cytotoxicity against HepG2 liver cancer cells with an IC value significantly lower than standard treatments like Sorafenib .
Case Studies and Clinical Relevance
- Anti-Cancer Activity : In laboratory settings, this compound has been observed to induce G2/M cell cycle arrest in cancer cells, highlighting its potential as an anti-cancer agent.
- Cardiovascular Applications : Due to its ability to inhibit platelet aggregation, this compound may serve as a therapeutic candidate for managing thrombotic disorders.
Comparative Analysis with Similar Compounds
When compared to other thiazole derivatives and pyridine-based compounds, this compound shows distinct advantages:
| Compound Type | Biological Activity |
|---|---|
| Benzothiazole Derivatives | Antimicrobial, anticancer |
| Thiazole Derivatives | Antiviral, anti-inflammatory |
The unique combination of thiazole and pyridine rings in this compound enhances its reactivity and biological efficacy compared to similar compounds .
Q & A
Basic: What synthetic strategies are recommended for preparing N-(5-bromo-1,3-thiazol-2-yl)pyridin-2-amine?
Answer:
The synthesis typically involves coupling a brominated thiazole derivative with a pyridin-2-amine precursor. A common approach includes:
- Step 1 : React 5-bromo-2-aminothiazole with 2-aminopyridine via nucleophilic aromatic substitution, using a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
- Step 2 : Purify the crude product via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and confirm purity using HPLC (C18 column, methanol/water 70:30) .
- Validation : Confirm the structure via (e.g., aromatic protons at δ 7.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) to match the molecular formula .
Advanced: How can reaction yields be optimized for this compound under varying catalytic conditions?
Answer:
Optimization requires systematic variation of catalysts, solvents, and temperatures:
-
Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency, as demonstrated in analogous pyridine-thiazole syntheses .
-
Solvent Effects : Compare DMF (high polarity) vs. THF (moderate polarity) to assess reaction rates and by-product formation .
-
Temperature Gradients : Conduct reactions at 60°C, 80°C, and 100°C; monitor progress via TLC every 2 hours.
-
Example Data :
Catalyst Solvent Temp (°C) Yield (%) Pd(OAc)₂ DMF 80 72 None DMF 80 35 Pd(OAc)₂ THF 60 58 Higher yields are achieved with Pd catalysis in DMF at 80°C .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- : Identify aromatic protons (thiazole δ 7.8–8.1 ppm; pyridine δ 7.2–8.5 ppm) and NH protons (δ 5.5–6.0 ppm, broad singlet) .
- HRMS : Confirm molecular ion peak at m/z 270.94 (calculated for ) .
- IR Spectroscopy : Detect NH stretches (~3300 cm) and C-Br vibrations (~600 cm) .
Advanced: How can discrepancies in crystallographic data analysis be resolved?
Answer:
Discrepancies often arise from twinning or disordered solvent molecules. Mitigation strategies:
- Data Collection : Use high-resolution X-ray diffraction (e.g., Cu-Kα radiation, 0.8 Å resolution) to minimize noise .
- Refinement Tools : Employ SHELXL for small-molecule refinement, applying restraints for disordered atoms .
- Validation : Use PLATON to check for missed symmetry and ADDSYM to detect higher-symmetry space groups .
- Example Workflow :
Basic: What impurities are commonly observed during synthesis, and how are they identified?
Answer:
Common impurities include:
- Unreacted Starting Materials : Detectable via TLC (Rf comparison with authentic samples).
- By-Products : Brominated side products (e.g., di-substituted thiazoles) identified via (e.g., extra carbonyl signals at δ 165–170 ppm) .
- Residual Solvents : Quantify using GC-MS (e.g., DMF residuals <0.1% per ICH guidelines) .
Advanced: How do substituents on the thiazole ring influence biological activity?
Answer:
Substituent effects are evaluated via structure-activity relationship (SAR) studies:
-
Method : Synthesize analogs (e.g., 5-chloro, 5-iodo derivatives) and test against target proteins (e.g., kinase assays).
-
Data Example :
Substituent IC₅₀ (μM) LogP 5-Bromo 0.45 2.1 5-Chloro 0.78 1.8 5-Iodo 0.32 2.4 Bulky substituents (e.g., iodine) enhance target binding but reduce solubility .
Advanced: What computational methods predict the binding affinity of this compound with biological targets?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with protein active sites (e.g., FAK kinase PDB: 2ETM).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å acceptable) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond donors at pyridine N) using Schrödinger’s Phase .
Basic: How is the stability of this compound assessed under varying pH conditions?
Answer:
- Procedure :
- Prepare buffered solutions (pH 2, 7, 10) using HCl/KCl (pH 2), phosphate (pH 7), and NaHCO₃/NaOH (pH 10) .
- Incubate compound (1 mg/mL) at 25°C for 24 hours.
- Analyze degradation via HPLC (C18 column, gradient elution).
- Outcome : Stable at pH 7 (<5% degradation); hydrolyzes at pH 10 (thiazole ring opening) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
